

# 1-Nitro-2-(trifluoromethoxy)benzene CAS number and properties

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## Compound of Interest

Compound Name: 1-Nitro-2-(trifluoromethoxy)benzene

Cat. No.: B128801

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## Technical Guide: 1-Nitro-2-(trifluoromethoxy)benzene

CAS Number: 1644-88-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Nitro-2-(trifluoromethoxy)benzene**, a key aromatic intermediate with significant potential in the fields of medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and safety, while also exploring its potential applications based on the broader class of nitroaromatic compounds.

## Core Physicochemical Properties

**1-Nitro-2-(trifluoromethoxy)benzene**, also known as o-nitrotrifluoromethoxybenzene, is a pale yellow liquid at room temperature. The trifluoromethoxy group imparts unique electronic properties and can enhance the lipophilicity and metabolic stability of molecules, making it a valuable substituent in the design of novel therapeutic agents.<sup>[1]</sup>

Property	Value	Reference(s)
CAS Number	1644-88-8	[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>3</sub>	[1]
Molecular Weight	207.11 g/mol	[1]
Physical State	Liquid	[2]
Color	Pale yellow to yellow	[2]
Purity	≥97% to ≥98%	[2]
Boiling Point	96°C at 2.7 kPa	[2]
Relative Density	1.45	[2]

## Synthesis and Purification

The primary synthetic route to **1-Nitro-2-(trifluoromethoxy)benzene** involves the nitration of 2-(trifluoromethoxy)benzene. An alternative, documented synthesis starts from 3-nitrophenol.

### Experimental Protocol: Synthesis from 3-Nitrophenol

A reported method for the synthesis of a nitrophenyl trifluoromethyl ether, which can be adapted for this compound, involves the following general steps:

- **Reaction Setup:** In a suitable reactor, 3-nitrophenol is combined with anhydrous carbon tetrachloride and anhydrous antimony trifluoride. A catalytic amount of antimony pentachloride is added.
- **Reaction Conditions:** The sealed reactor is heated to 150°C with vigorous stirring for approximately 5.5 hours.
- **Work-up:** After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.
- **Purification:** The product is then isolated via steam distillation. This method has been reported to yield approximately 62% of the nitrophenyl trifluoromethyl ether.[3]

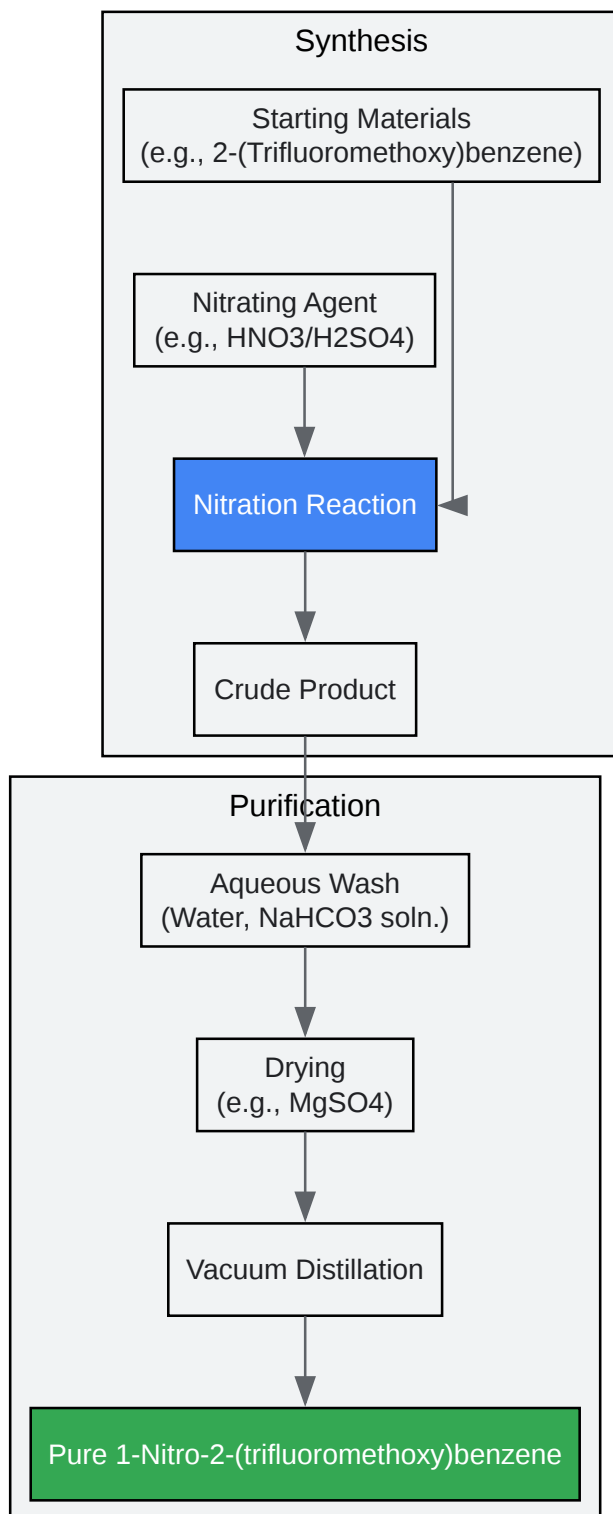
## General Purification Protocol

Purification of nitroaromatic compounds often involves the following steps, which can be adapted for **1-Nitro-2-(trifluoromethoxy)benzene**:

- Washing: The crude product is typically washed sequentially with water and a dilute basic solution (e.g., sodium bicarbonate) to remove excess acid.[\[4\]](#)
- Drying: The organic layer is dried over an anhydrous drying agent, such as calcium chloride or magnesium sulfate.[\[4\]](#)
- Distillation: Final purification is often achieved by vacuum distillation to isolate the product from non-volatile impurities.[\[5\]](#)

Below is a generalized workflow for the synthesis and purification of **1-Nitro-2-(trifluoromethoxy)benzene**.

## Generalized Synthesis and Purification Workflow

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A generalized workflow for the synthesis and purification of **1-Nitro-2-(trifluoromethoxy)benzene**.

## Safety and Handling

**1-Nitro-2-(trifluoromethoxy)benzene** is classified with the GHS07 pictogram, indicating that it can be harmful. The following hazard and precautionary statements should be observed:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Store in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

## Potential Applications in Drug Development and Research

While specific biological activities for **1-Nitro-2-(trifluoromethoxy)benzene** are not widely documented, its structural motifs are of significant interest in medicinal chemistry.

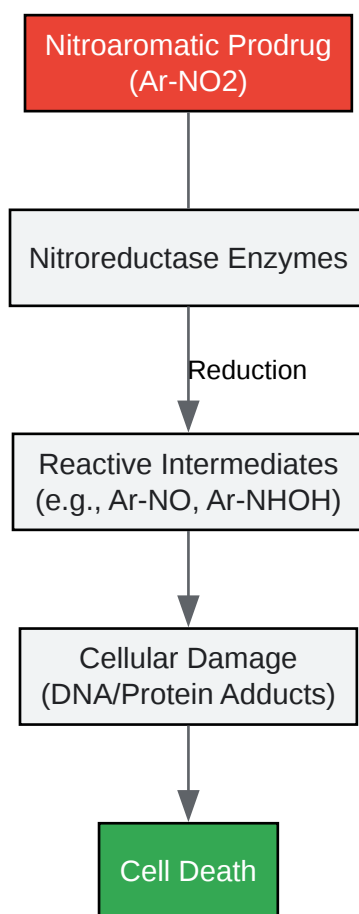
- Intermediate for Active Pharmaceutical Ingredients (APIs): This compound serves as a valuable building block for more complex molecules. The nitro group can be reduced to an amine, providing a key functional group for further derivatization. It has been identified as an impurity in the synthesis of Riluzole.<sup>[1]</sup>
- Bioisostere for Drug Design: The trifluoromethoxy group is often used as a bioisostere for other functional groups to improve a drug candidate's pharmacokinetic profile, including metabolic stability and membrane permeability.
- Antifungal Potential: Substituted nitrobenzenes have been shown to possess antifungal activity against various fungal strains, including *Aspergillus niger* and *Trichophyton*.

mentagrophytes.[6][7] This suggests that **1-Nitro-2-(trifluoromethoxy)benzene** could be investigated for similar properties.

## General Mechanism of Action for Nitroaromatic Compounds

Many nitroaromatic compounds with biological activity function as prodrugs. Their mechanism of action often involves the enzymatic reduction of the nitro group within target cells (e.g., microbial or cancer cells) to generate reactive nitroso and hydroxylamine intermediates. These reactive species can lead to cellular damage and death, often through covalent modification of DNA and proteins.[8][9]

Generalized Bioactivation of Nitroaromatic Compounds



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A simplified pathway for the bioactivation of nitroaromatic compounds.

In summary, **1-Nitro-2-(trifluoromethoxy)benzene** is a chemical intermediate with properties that make it a valuable tool for synthetic chemists, particularly those in the pharmaceutical and agrochemical industries. While further research is needed to fully elucidate its specific biological activities, its structural characteristics suggest potential for the development of novel bioactive compounds.

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